molecular formula C23H23NO6 B613503 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid CAS No. 204251-86-5

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid

Cat. No. B613503
CAS RN: 204251-86-5
M. Wt: 409,4 g/mole
InChI Key: ORKKMGRINLTBPC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the amino group during peptide bond formation and can be selectively removed afterwards .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Fmoc-protected amino acid as a starting material. The Fmoc group can be introduced to the amino acid via a reaction with Fmoc-Cl in the presence of a base .

Scientific Research Applications

  • Applications in Solid Phase Synthesis : A study by Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of related compounds, highlighting their applications as linkers in solid-phase synthesis due to their higher acid stability compared to standard resins. This suggests potential utility for (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid in similar contexts (Bleicher, Lutz, & Wuethrich, 2000).

  • Production of N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) described the use of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids for producing enantiomerically pure N-Fmoc-protected β-amino acids. This application is directly relevant to peptide synthesis and drug development (Ellmerer-Müller et al., 1998).

  • Self-Assembled Structures Formed by Fmoc Modified Amino Acids : Gour et al. (2021) investigated the self-assembling properties of Fmoc modified amino acids, including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine, which shares structural similarities with the compound . These findings suggest possible applications in designing novel self-assembled architectures (Gour et al., 2021).

  • Synthesis of Complex Cyclodepsipeptides : The research by Pelay-Gimeno, Albericio, and Tulla-Puche (2016) on the synthesis of complex head-to-side-chain cyclodepsipeptides used protected amino acids similar to the compound of interest. This underscores its potential role in synthesizing structurally complex and biologically active peptides (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Mechanism of Action

Target of Action

The primary target of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid, also known as Fmoc-D-Glu-OAll, is the amino group of peptides. The compound is used as a protecting group for amines in peptide synthesis .

Mode of Action

The compound acts as a protecting group for the amino group in peptide synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethoxycarbonyl (Fmoc) group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

It is known that the compound is stable at room temperature .

Result of Action

The result of the compound’s action is the protection of the amino group during peptide synthesis, allowing for the selective addition of other amino acids. This facilitates the synthesis of complex peptides .

Action Environment

The action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The compound is stable at room temperature, which is beneficial for its storage and handling .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKMGRINLTBPC-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679798
Record name (4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204251-86-5
Record name (4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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